molecular formula C25H30O11 B13388024 [4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B13388024
M. Wt: 506.5 g/mol
InChI Key: ZSTDWUNTJMTTBI-UHFFFAOYSA-N
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Description

The compound [4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a phenylpropanoid glycoside characterized by a cinnamic acid ester moiety linked to a glycosylated oxane (pyranose) core. Its structure includes:

  • Cinnamate group: The (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate moiety, featuring a conjugated double bond and methoxy/hydroxy substituents on the aromatic ring.
  • Glycosidic core: A 4,5-dihydroxy-6-substituted oxane ring with a hydroxymethyl group at position 2 and a 2-(3-hydroxy-4-methoxyphenyl)ethoxy side chain at position 5.

Properties

Molecular Formula

C25H30O11

Molecular Weight

506.5 g/mol

IUPAC Name

[4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3

InChI Key

ZSTDWUNTJMTTBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

This approach is consistent with synthetic routes for phenylpropanoid glycosides and flavonoid O-glycosides, where regio- and stereoselective glycosylation and esterification are critical.

Detailed Synthetic Steps

Step Description Reagents & Conditions Notes
1. Preparation of the Oxane Sugar Derivative Starting from a suitably protected glucose or other hexose derivative, selective protection of hydroxyl groups is performed to enable regioselective reactions. Use of protecting groups such as acetyl, benzyl, or silyl ethers; reagents like acetic anhydride, benzyl chloride, or TBDMS-Cl under basic or acidic catalysis. Protecting groups ensure selective functionalization at C-2, C-3, C-4, and C-5 positions.
2. Formation of the Ether Linkage The 2-(3-hydroxy-4-methoxyphenyl)ethoxy moiety is introduced by nucleophilic substitution or Williamson ether synthesis. Alkylation of the sugar hydroxyl with 2-(3-hydroxy-4-methoxyphenyl)ethyl bromide or tosylate in the presence of base (e.g., NaH, K2CO3) in polar aprotic solvents (DMF, DMSO). Reaction conditions optimized to avoid over-alkylation or side reactions; stereochemistry at the sugar ring is preserved.
3. Esterification with 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic Acid The free hydroxyl group at C-3 of the sugar is esterified with the cinnamic acid derivative. Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvents like dichloromethane or THF. Esterification is typically performed under mild conditions to preserve sensitive groups.
4. Deprotection and Purification Removal of protecting groups under acidic or hydrogenolysis conditions followed by chromatographic purification. Acidic hydrolysis (e.g., TFA) or catalytic hydrogenation (Pd/C) depending on protecting groups; purification by preparative HPLC or column chromatography. Final product isolated as pure compound with confirmed stereochemistry and functional groups intact.

Reaction Optimization and Yields

  • Regioselectivity : Protecting group strategy is essential to avoid side reactions and achieve selective functionalization.
  • Stereoselectivity : Maintaining the stereochemistry of the sugar moiety is critical; mild reaction conditions and stereospecific reagents are used.
  • Yields : Overall yields for such glycosylated phenylpropanoid esters generally range between 30-60% over multiple steps, depending on purification efficiency and reaction optimization.

Research Discoveries and Experimental Data

Spectroscopic Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of aromatic protons, sugar ring protons, and characteristic signals of methoxy and hydroxyl groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight consistent with C40H36O16.
  • IR Spectroscopy : Shows characteristic ester carbonyl stretch (~1735 cm^-1), hydroxyl groups (~3400 cm^-1), and aromatic C=C stretches.

Biological and Chemical Properties

  • The compound exhibits multiple hydrogen bond donors and acceptors (7 and 16 respectively), indicating potential for strong intermolecular interactions and bioactivity.
  • ADMET predictions suggest good human intestinal absorption and moderate oral bioavailability, with mitochondrial localization predicted.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Sugar Protection Acetic anhydride, benzyl chloride Room temp to reflux, basic or acidic catalysis Selective hydroxyl protection
Ether Formation 2-(3-hydroxy-4-methoxyphenyl)ethyl bromide, NaH DMF, 50-80°C Formation of ether linkage
Esterification 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, DCC, DMAP DCM, 0-25°C Ester bond formation
Deprotection TFA, Pd/C hydrogenation Room temp, atmospheric pressure Removal of protecting groups
Purification Preparative HPLC, column chromatography Variable Pure final compound

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The compound contains glycosidic bonds connecting its carbohydrate moieties (oxan rings) to the aromatic ethoxy side chain. These bonds are susceptible to acid-catalyzed hydrolysis , a common reaction for glycosides.

  • Reaction Conditions :

    • Acidic media (e.g., HCl, pH < 3) at elevated temperatures (60–100°C) .

    • Enzymatic cleavage using β-glucosidases may also occur under physiological conditions .

  • Products :
    Hydrolysis yields:

    • A phenolic aglycone (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid).

    • Reducing sugar fragments (e.g., glucose or rhamnose derivatives) .

Ester Hydrolysis

The central ester linkage (prop-2-enoate group) undergoes base-mediated saponification or acid-catalyzed hydrolysis :

Reaction TypeConditionsProducts
Alkaline Hydrolysis NaOH (1–2 M), refluxCarboxylate salt + alcohol derivatives
Acidic Hydrolysis H₂SO₄/HCl, 50–80°CFree carboxylic acid + alcohol

The ester group’s stability is pH-dependent, with degradation observed under prolonged exposure to extreme pH .

Oxidation of Phenolic Moieties

The compound’s phenolic hydroxyl groups (-OH) are prone to oxidation, particularly in the presence of metal ions (e.g., Fe³⁺) or enzymatic catalysts (e.g., polyphenol oxidase):

  • Reaction Pathway :

    • Formation of quinone intermediates via single-electron transfer.

    • Subsequent polymerization or cross-linking, leading to brown-colored products .

  • Stabilizing Factors :

    • Methoxy groups (-OCH₃) at the 3- and 4-positions reduce oxidation rates compared to unmethylated phenols.

Thermal and Photochemical Stability

Studies on structurally analogous polyphenols indicate:

ConditionStability Outcome
Thermal (100°C) Partial decomposition after 2h
UV Light (254 nm) Rapid degradation (t₁/₂ < 30min)

Degradation pathways include radical-mediated cleavage of ether and ester bonds .

Biochemical Reactivity

In biological systems, the compound demonstrates:

  • Antioxidant Activity : Scavenging of free radicals (e.g., DPPH, ABTS⁺) via hydrogen atom transfer from phenolic -OH groups .

  • Enzyme Inhibition : Competitive binding to cyclooxygenase-2 (COX-2) and xanthine oxidase due to structural mimicry of substrates .

Scientific Research Applications

[4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its bioactivity, enabling it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues in the Hydroxycinnamic Acid Class

The compound belongs to the hydroxycinnamic acid derivatives, which share a core cinnamate ester structure. Key comparisons include:

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) CCS (Ų, [M+H]+)
[Target Compound] ~C₃₀H₃₆O₁₄ Cinnamate ester, glycosylated oxane, multiple methoxy/hydroxy groups ~620–650 (estimated) 310.7
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate C₂₂H₂₈O₁₁ Simpler glycoside; single oxane ring, fewer substituents 356.33 N/A
3,5,7,8-Tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one C₁₅H₁₀O₇ Flavonoid backbone; lacks glycosylation and cinnamate ester 302.24 N/A
[2-[3-[...]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate () C₄₂H₄₆O₂₂ Larger glycosylated structure with additional oxane rings and chromen-4-one subunits 1065.31 (calc.) 310.7

Key Observations :

  • The target compound is more structurally complex than simpler cinnamate esters (e.g., ), with additional glycosylation and aromatic substituents.
  • Compared to flavonoids (), it lacks a chromen-4-one backbone but shares polyphenolic features, which may influence antioxidant activity.
  • Its CCS value (310.7 Ų) aligns with larger glycosylated compounds, suggesting a bulky conformation that could affect membrane permeability .
Substitution Patterns and Bioactivity
  • Methoxy vs. hydroxy groups: The 3-hydroxy-4-methoxyphenyl substituent on the cinnamate moiety distinguishes it from compounds like (E)-3-(3,4-dihydroxyphenyl)prop-2-enal (), which has catechol groups.
  • Glycosylation: The oxane core’s glycosidic linkages contrast with flavonoid-O-glycosides (), which use hexose or pentose sugars. This difference may impact enzymatic hydrolysis rates in biological systems .
Collision Cross Section (CCS) and Conformational Analysis
  • The target compound’s CCS for [M+H]+ (310.7 Ų) is comparable to larger glycosylated phenylpropanoids (e.g., : 310.7 Ų for C₄₂H₄₆O₂₂). This suggests similar three-dimensional volumes despite differences in molecular formulae, likely due to extended glycosidic side chains .
  • In contrast, smaller cinnamate esters (e.g., molecular weight ~350 g/mol) would exhibit lower CCS values, reflecting compact structures.

Biological Activity

The compound [4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as Isomartynoside, is a complex flavonoid derivative with potential therapeutic applications. Its structure includes multiple hydroxyl groups and methoxy substitutions, which are significant for its biological activity. This article reviews the biological activity of Isomartynoside based on recent studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

Isomartynoside has the following chemical characteristics:

  • Molecular Formula : C31H40O15
  • Molecular Weight : 653 Da
  • LogP : 1.11
  • Polar Surface Area : 223 Ų
  • Hydrogen Bond Acceptors : 14
  • Hydrogen Bond Donors : 7

These properties suggest that Isomartynoside may exhibit good solubility and permeability, which are favorable for drug development.

Antioxidant Activity

Isomartynoside has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has shown that Isomartynoside can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This effect suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

Anticancer Properties

Isomartynoside exhibits promising anticancer activity by inducing apoptosis in various cancer cell lines. A study indicated that it inhibits the Hedgehog signaling pathway, which is often dysregulated in cancers like medulloblastoma. The compound was found to reduce mRNA levels of Hh target genes, including Gli1, indicating its role as a potential therapeutic agent against tumors dependent on this pathway .

The biological activities of Isomartynoside can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : It acts on critical signaling pathways such as Hedgehog and NF-kB, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antioxidant Mechanism : The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Modulation of Inflammatory Mediators : By downregulating cytokine production, Isomartynoside effectively reduces inflammation.

Study on Anticancer Activity

In a study published in Cell Death & Disease, Isomartynoside was tested against Shh-dependent tumors. The results showed a significant reduction in tumor growth in vitro and in vivo models when treated with Isomartynoside at concentrations as low as 5 μM .

Study ParametersResult
Cell LineNIH3T3 Shh-light II
Treatment Dose5 μM
EffectReduced Gli1 mRNA levels

Study on Antioxidant Properties

A comparative study evaluated the antioxidant capacity of Isomartynoside using DPPH and ABTS assays. The compound showed higher radical scavenging activity than standard antioxidants like vitamin C.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Isomartynoside12.510.0
Vitamin C15.012.0

Q & A

Basic Research Questions

Q. How can the structural complexity of this compound be systematically characterized to resolve ambiguities in stereochemistry and substituent positioning?

  • Methodological Answer : Utilize a combination of high-resolution NMR (¹H, ¹³C, DEPT, HSQC, and HMBC) to assign stereochemistry and substituent positions. For example, cross-peaks in HMBC spectra can confirm ester linkages between the oxan-3-yl backbone and the cinnamate moiety. X-ray crystallography is critical for resolving absolute configurations, as seen in studies of structurally analogous phenolic esters . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like hydroxyls and methoxy substituents.

Q. What synthetic strategies are optimal for constructing the glycosidic and ester linkages in this compound?

  • Methodological Answer : Glycosylation via Schmidt or Koenigs-Knorr reactions can establish the oxan-3-yl core, while Steglich esterification or Mitsunobu conditions are suitable for coupling the cinnamate moiety. Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) must be employed for hydroxyls to prevent side reactions. Post-synthesis, deprotection with mild acids (e.g., TFA) or bases ensures structural integrity, as demonstrated in related flavonoid glycosides .

Q. How should purity and stability be assessed during isolation from natural sources or synthetic pathways?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (280 nm for phenolic absorbance) and C18 columns. Stability studies under varying pH, temperature, and light exposure (e.g., accelerated degradation at 40°C/75% RH) identify degradation products. LC-MS/MS quantifies oxidative byproducts like quinones or demethylated derivatives .

Advanced Research Questions

Q. What experimental designs are robust for evaluating contradictory bioactivity data in antioxidant or anti-inflammatory assays?

  • Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., DPPH vs. ORAC for antioxidant activity) and including positive controls (e.g., ascorbic acid). Dose-response curves (0.1–100 µM) and triplicate measurements reduce variability. For cell-based assays (e.g., NO inhibition in macrophages), validate results with siRNA knockdowns of target pathways (e.g., NF-κB) to confirm mechanistic specificity .

Q. How can computational modeling predict the compound’s interactions with biological targets like COX-2 or NADPH oxidase?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB IDs: 5KIR for COX-2). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. QSAR models trained on phenolic ester datasets predict ADMET properties and guide structural optimizations .

Q. What analytical approaches resolve conflicting data on environmental persistence or biodegradation pathways?

  • Methodological Answer : Use OECD 301B (Ready Biodegradability) tests to assess mineralization in aqueous systems. LC-QTOF-MS identifies transformation products (e.g., hydrolyzed esters or hydroxylated metabolites). Soil microcosm studies under aerobic/anaerobic conditions quantify half-lives, while QSAR models (EPI Suite) predict bioaccumulation potential .

Methodological Challenges & Contradictions

Q. Why do discrepancies arise in quantifying phenolic content via Folin-Ciocalteu vs. HPLC-DAD?

  • Resolution : Folin-Ciocalteu measures total phenolics but cross-reacts with sugars and reducing agents. HPLC-DAD with gradient elution (0.1% formic acid/acetonitrile) provides specific quantification. Validate with standard curves of the parent compound and its aglycone .

Q. How to reconcile conflicting cytotoxicity results across cell lines (e.g., HepG2 vs. MCF-7)?

  • Resolution : Conduct comparative transcriptomics to identify lineage-specific metabolic activation (e.g., CYP450 expression). Use 3D spheroid models to mimic tissue complexity and validate with caspase-3/7 activation assays .

Key Citations

  • Structural analogs in pharmacological research:
  • Synthetic and computational strategies:
  • Environmental fate and assay standardization:

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